molecular formula C14H15N3O2 B2573813 N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide CAS No. 1311791-19-1

N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide

Cat. No.: B2573813
CAS No.: 1311791-19-1
M. Wt: 257.293
InChI Key: WWQTXPJGBLEIMD-UHFFFAOYSA-N
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Description

“N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide” likely involves multiple steps, including the formation of the cyano and phenoxy groups, followed by the acetamide formation. Typical synthetic routes might include:

    Nitrile Formation: Introduction of the cyano group through reactions such as nucleophilic substitution or dehydration of amides.

    Phenoxy Group Introduction: Formation of the phenoxy group via nucleophilic aromatic substitution or other suitable methods.

    Acetamide Formation: Acetamide group formation through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, catalysts, and other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions for these reactions might include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the cyano group could yield primary amines, while oxidation might produce carboxylic acids.

Scientific Research Applications

“N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide” could have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action for “N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyano-substituted acetamides or phenoxyacetamides. Examples could be:

  • N-(1-cyano-1-methylpropyl)-2-(4-methoxyphenoxy)acetamide
  • N-(1-cyano-1-methylpropyl)-2-(4-chlorophenoxy)acetamide

Uniqueness

The uniqueness of “N-(1-cyano-1-methylpropyl)-2-(4-cyanophenoxy)acetamide” could lie in its specific combination of functional groups, which may confer unique reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(4-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-14(2,10-16)17-13(18)9-19-12-6-4-11(8-15)5-7-12/h4-7H,3,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQTXPJGBLEIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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